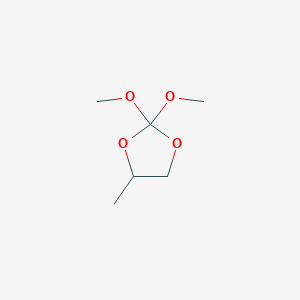
2,2-Dimethoxy-4-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-4-methyl-1,3-dioxolane is a heterocyclic acetal with the chemical formula C₆H₁₂O₃. It is a member of the dioxolane family, which are organic compounds containing a dioxolane ring. This compound is related to tetrahydrofuran (THF) by the replacement of the methylene group (CH₂) at the 2-position with an oxygen atom .
Preparation Methods
2,2-Dimethoxy-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve solvent-free green synthesis techniques to ensure low-cost and environmentally friendly processes .
Chemical Reactions Analysis
2,2-Dimethoxy-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO₄ and MCPBA.
Reduction: Reduction can be achieved using H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, and NaBH₄.
Substitution: It can undergo substitution reactions with nucleophiles like RLi, RMgX, RCuLi, enolates, NH₃, and RNH₂.
Deprotection: Deprotection of acetal or ketal-protected carbonyl compounds can be performed using NaBArF₄ in water at 30°C.
Scientific Research Applications
2,2-Dimethoxy-4-methyl-1,3-dioxolane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-4-methyl-1,3-dioxolane involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals that protect carbonyl groups from undergoing reactions during transformations of other functional groups . The molecular targets and pathways involved include the formation of stable cyclic structures that prevent unwanted reactions .
Comparison with Similar Compounds
2,2-Dimethoxy-4-methyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring compound with similar stability and reactivity.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Used in the synthesis of various pharmaceutical intermediates.
2,4-Dimethyl-1,3-dioxolane:
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
60528-13-4 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,2-dimethoxy-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O4/c1-5-4-9-6(7-2,8-3)10-5/h5H,4H2,1-3H3 |
InChI Key |
NVHNHRSGZLOXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















